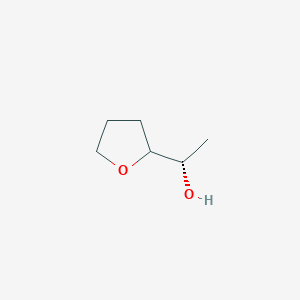
(1S)-1-(oxolan-2-yl)ethan-1-ol
Übersicht
Beschreibung
(1S)-1-(oxolan-2-yl)ethan-1-ol is an organic compound that belongs to the class of alcohols It is characterized by the presence of a tetrahydrofuran ring (oxolane) attached to an ethan-1-ol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(oxolan-2-yl)ethan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (1S)-1-(oxolan-2-yl)ethanone, using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or diethyl ether under controlled temperature conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon. This method allows for efficient and scalable production of the compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(1S)-1-(oxolan-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, (1S)-1-(oxolan-2-yl)ethanone, using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: Further reduction of the compound can lead to the formation of (1S)-1-(oxolan-2-yl)ethane.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in diethyl ether.
Substitution: Tosyl chloride in pyridine for the formation of tosylates, which can then undergo nucleophilic substitution.
Major Products Formed
Oxidation: (1S)-1-(oxolan-2-yl)ethanone.
Reduction: (1S)-1-(oxolan-2-yl)ethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(1S)-1-(oxolan-2-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols.
Industry: The compound is used in the production of specialty chemicals and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of (1S)-1-(oxolan-2-yl)ethan-1-ol depends on its specific application. In enzymatic reactions, the compound may act as a substrate for alcohol dehydrogenases, which catalyze the oxidation of the hydroxyl group to form the corresponding ketone. The molecular targets and pathways involved vary depending on the biological or chemical context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R)-1-(oxolan-2-yl)ethan-1-ol: The enantiomer of (1S)-1-(oxolan-2-yl)ethan-1-ol, which has similar chemical properties but different biological activities due to its stereochemistry.
(1S)-1-(tetrahydrofuran-2-yl)ethan-1-ol: A compound with a similar structure but with a different ring size, which may affect its reactivity and applications.
(1S)-1-(oxolan-2-yl)propan-1-ol: A homologous compound with an additional carbon atom in the alkyl chain, which can influence its physical and chemical properties.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of the oxolane ring. This combination of features makes it a valuable compound in asymmetric synthesis and chiral chemistry. Its ability to undergo a variety of chemical reactions also enhances its versatility in scientific research and industrial applications.
Eigenschaften
IUPAC Name |
(1S)-1-(oxolan-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-5(7)6-3-2-4-8-6/h5-7H,2-4H2,1H3/t5-,6?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNVEEOZAACRKW-ZBHICJROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CCCO1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1372863-69-8 | |
| Record name | (1S)-1-(oxolan-2-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(2,2-Difluoroethoxy)-5-methoxy-2-nitrophenyl]methanol](/img/structure/B1425668.png)
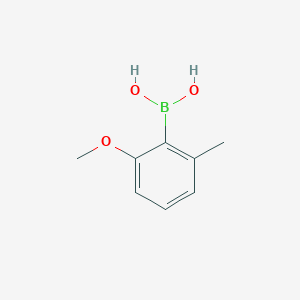

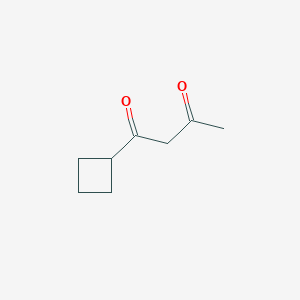
![{4-[(2-Oxo-1,2-dihydropyridin-1-yl)methyl]phenyl}boronic acid](/img/structure/B1425678.png)
![Ethyl 2-{[2-amino-4-(trifluoromethyl)phenyl]amino}acetate](/img/structure/B1425679.png)
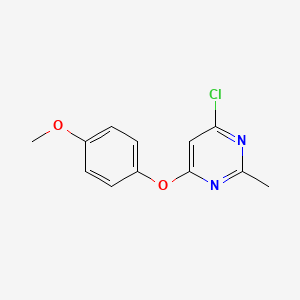
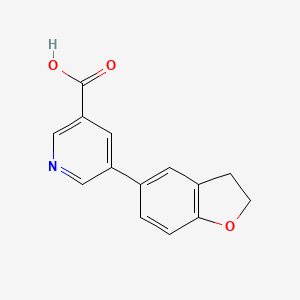
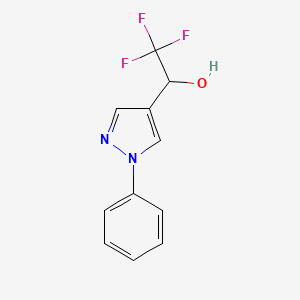
![3-[2-(Trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B1425684.png)
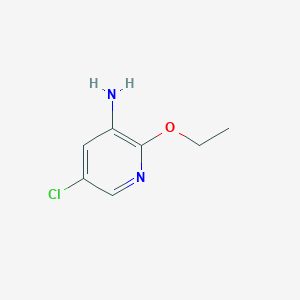
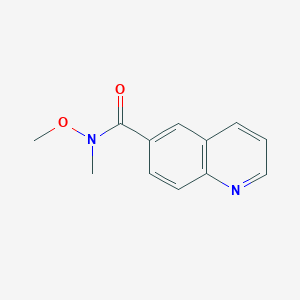
![2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride](/img/structure/B1425687.png)

